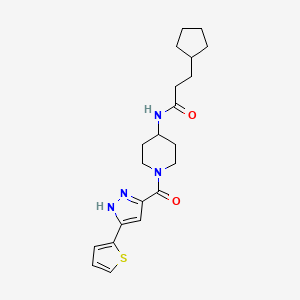

3-cyclopentyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)propanamide

Description

Properties

IUPAC Name |

3-cyclopentyl-N-[1-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperidin-4-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2S/c26-20(8-7-15-4-1-2-5-15)22-16-9-11-25(12-10-16)21(27)18-14-17(23-24-18)19-6-3-13-28-19/h3,6,13-16H,1-2,4-5,7-12H2,(H,22,26)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKDSOOCKWFKNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)NC2CCN(CC2)C(=O)C3=NNC(=C3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)propanamide typically involves multiple steps, including the formation of the pyrazole ring, introduction of the thiophene group, and subsequent coupling with the piperidine and cyclopentyl moieties. The reactions are usually carried out under controlled conditions with specific reagents and catalysts to ensure high yield and purity. Detailed synthetic pathways often involve:

Formation of the 3-(thiophen-2-yl)-1H-pyrazole core through cyclization reactions.

Coupling of the pyrazole core with piperidine derivatives.

Introduction of the cyclopentyl group through alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized large-scale synthetic routes to ensure cost-effectiveness and scalability. These methods often employ continuous flow chemistry and automated processes to improve efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: : Typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: : Nucleophilic and electrophilic substitution reactions can modify the aromatic rings or amide functional group.

Common Reagents and Conditions

Oxidation: : Potassium permanganate in acidic medium.

Reduction: : Sodium borohydride in ethanol or other suitable solvents.

Substitution: : Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

Metabolic Disorders

Research indicates that compounds similar to 3-cyclopentyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)propanamide may inhibit 11β-hydroxysteroid dehydrogenase type 1. This enzyme plays a crucial role in the regulation of cortisol levels, which are implicated in metabolic syndrome conditions such as type 2 diabetes and obesity .

CNS Disorders

The compound has been investigated for its potential to treat central nervous system disorders, including mild cognitive impairment and Alzheimer’s disease. It is believed that the modulation of neurotransmitter systems through the piperidine structure may enhance cognitive function and memory retention .

Antiviral Activity

Although not directly studied with this specific compound, related compounds have shown antiviral properties by targeting viral polymerases, suggesting that derivatives of this structure could be explored for antiviral applications against influenza and other viral infections .

Case Study 1: Metabolic Syndrome Treatment

In a study examining the effects of similar compounds on metabolic syndrome, researchers found that inhibition of 11β-hydroxysteroid dehydrogenase type 1 led to significant improvements in insulin sensitivity and reductions in body weight among subjects .

Case Study 2: Cognitive Enhancement

Another study focused on the cognitive-enhancing effects of related piperidine derivatives demonstrated improved performance in memory tasks among animal models, suggesting potential applications for cognitive decline therapies .

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The pathways involved may include:

Signal Transduction: : Modulating cellular signaling cascades.

Enzyme Inhibition: : Blocking enzymatic activity to prevent disease progression.

Comparison with Similar Compounds

Key Structural Features and Differences

The following table highlights structural differences between the target compound and analogs from the provided evidence:

Functional Implications of Substituents

- Thiophene vs. This may influence binding specificity in enzyme active sites .

- Cyclopentyl vs.

- Piperidin-4-yl vs. Piperidin-3-yl : The piperidin-4-yl group in the target compound and provides a distinct spatial orientation compared to piperidin-3-yl derivatives (e.g., ), affecting conformational flexibility and receptor docking .

Research Findings and Gaps

- Biological Activity: While reports agricultural bioactivity (e.g., pesticidal or herbicidal effects), the target compound’s thiophene-pyrazole motif is understudied in this context.

- Structure-Activity Relationship (SAR) : Modifications at the piperidine carbonyl (e.g., pyrazole in the target vs. thiazole in ) significantly alter steric and electronic profiles, warranting further SAR studies.

Biological Activity

The compound 3-cyclopentyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)propanamide , with CAS Number 1322746-85-9 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including research findings, synthetic routes, and case studies.

- Molecular Formula : C21H28N4O2S

- Molecular Weight : 400.5376 g/mol

- SMILES Notation : O=C(NC1CCN(CC1)C(=O)c1[nH]nc(c1)c1cccs1)CCC1CCCC1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The unique structural features of the compound allow it to modulate the activity of these targets, influencing physiological processes.

Anticancer Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways that are crucial for cell proliferation and survival.

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Potential anticancer agent | |

| Related pyrazole derivatives | Induction of apoptosis in cancer cells |

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have also been explored. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. This inhibition can lead to reduced production of pro-inflammatory mediators.

Study 1: Anticancer Efficacy

In a preclinical study, a related pyrazole compound demonstrated significant cytotoxicity against glioma cells. The study reported that the compound inhibited cell proliferation and induced necrosis through multiple pathways, including AMPK inhibition and activation of the calpain/cathepsin pathway .

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, revealing that they effectively reduced edema in animal models. This was attributed to their ability to inhibit COX enzymes and downregulate inflammatory cytokines .

Synthetic Routes

The synthesis of this compound involves multi-step organic reactions:

- Formation of Pyrazole Ring : The initial step typically includes the cyclization of appropriate precursors.

- Introduction of Functional Groups : Subsequent steps involve the introduction of cyclopentyl and thiophene groups.

These synthetic methods are optimized for yield and purity, employing various reagents and catalysts to facilitate reactions under controlled conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-cyclopentyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)propanamide, and what critical reaction parameters must be controlled?

- Methodology :

- Stepwise assembly : Begin with the synthesis of the pyrazole-thiophene core via cyclocondensation of hydrazine derivatives with thiophene-containing diketones. The piperidine moiety is then functionalized via carbamoylation using carbonyl diimidazole (CDI) as an activating agent .

- Critical parameters :

- Temperature : Maintain reflux conditions (80–100°C) during cyclization steps to ensure complete ring formation .

- pH control : Use ammonia solution (pH 8–9) for precipitation of intermediates to avoid decomposition .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMSO/water) for high-purity isolates .

Q. Which analytical techniques are most effective for structural validation of this compound?

- Methodology :

- NMR spectroscopy : ¹H/¹³C NMR for verifying piperidine ring conformation, pyrazole-thiophene connectivity, and amide bond geometry. Key signals: δ 7.2–7.4 ppm (thiophene protons), δ 4.1–4.3 ppm (piperidine CH₂) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ expected for C₂₃H₂₈N₄O₂S) with <2 ppm error .

- X-ray crystallography : Resolve stereochemical ambiguities in the cyclopentyl-propanamide side chain (if crystalline derivatives are obtainable) .

Q. What preliminary biological screening assays are appropriate for initial activity profiling?

- Methodology :

- Kinase inhibition assays : Prioritize kinases known to interact with pyrazole-piperidine scaffolds (e.g., JAK2, EGFR) using fluorescence polarization .

- Cytotoxicity profiling : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay at 1–100 µM concentrations .

- Solubility assessment : Use shake-flask method (PBS pH 7.4) to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can researchers optimize reaction yields when encountering low conversion rates in the final amidation step?

- Methodology :

- Activation strategy : Replace CDI with HATU or PyBOP to enhance coupling efficiency of the propanamide moiety .

- Solvent optimization : Test polar aprotic solvents (e.g., DMF or DCM) with 4Å molecular sieves to scavenge water .

- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .

Q. How should contradictory bioactivity results between enzymatic assays and cell-based models be resolved?

- Methodology :

- Membrane permeability assessment : Measure logP (octanol/water) to evaluate cellular uptake limitations. If logP >3, consider prodrug strategies .

- Metabolite screening : Use LC-MS to identify in situ degradation products in cell media .

- Target engagement validation : Apply CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .

Q. What computational strategies are recommended for predicting target engagement and binding modes?

- Methodology :

- Molecular docking : Use AutoDock Vina with PyRx to model interactions with kinase ATP-binding pockets (PDB IDs: 1M17, 2J6J). Prioritize poses with hydrogen bonds to hinge-region residues (e.g., Glu903 in EGFR) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the piperidine-thiophene conformation in aqueous solution .

Q. What methodologies enable systematic structure-activity relationship (SAR) studies for this chemotype?

- Methodology :

- Positional scanning : Synthesize analogs with substituent variations on the cyclopentyl group (e.g., cyclohexyl, aryl) and thiophene ring (e.g., bromo, nitro) .

- Free-Wilson analysis : Quantify contributions of individual moieties to bioactivity using linear regression models .

- Pharmacophore mapping : Generate 3D pharmacophores (e.g., Discovery Studio) to identify critical hydrogen bond acceptors (amide carbonyl) and hydrophobic regions (cyclopentyl) .

Q. What formulation strategies improve aqueous solubility for in vivo studies?

- Methodology :

- Salt formation : Screen counterions (e.g., HCl, mesylate) via pH-solubility profiling .

- Nanoparticulate systems : Prepare PLGA nanoparticles (200–300 nm) using emulsion-solvent evaporation .

- Co-solvent systems : Use 20% PEG-400 in saline to enhance solubility while maintaining biocompatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.